methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate

Organic synthesis Medicinal chemistry Procurement quality

Researchers frequently encounter N-unsubstituted pyrazole building blocks that introduce unwanted hydrogen-bond donors, complicating Pd-catalyzed couplings and CDI-mediated amidations. This N-methyl, dual-handle pyrazole ester solves that problem. • No N-H proton eliminates protection/deprotection steps, shortening synthetic routes and improving overall yield. • Dual acetyl and methyl ester handles enable parallel SAR exploration via amidation and oxime library synthesis. • LogP of 0.41 and zero H-bond donors make it ideal for fragment soaking; only two rotatable bonds favor co-crystallization. • Supplied at 98% purity (HPLC), minimizing confounding biological assay artefacts and enabling direct use in pilot-scale syntheses.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B13617637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NN1C)C(=O)OC
InChIInChI=1S/C8H10N2O3/c1-5(11)7-4-6(8(12)13-3)9-10(7)2/h4H,1-3H3
InChIKeyDBOALJABNCDZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate – Key Property Baseline for Sourcing Decisions


Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate (CAS 1454848-77-1) is a bifunctional pyrazole building block that carries an acetyl group at the 5‑position and a methyl ester at the 3‑position of the N‑methyl‑pyrazole ring . Its molecular formula is C₈H₁₀N₂O₃, molecular weight 182.18 g·mol⁻¹, and it exhibits a calculated LogP of 0.41 with zero hydrogen‑bond donors, characteristics that directly distinguish it from its ethyl‑ester and N‑unsubstituted analogues . The compound is available as a research chemical with a certified purity of 98 % (HPLC) .

High certified purity simplifies downstream processing
Methyl ester and acetyl groups provide orthogonal diversification
N-Methyl substitution avoids hydrogen-bond donation in aprotic media

Why Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate Cannot Be Replaced by Common Pyrazole‑3‑carboxylate Analogues


Even minor structural changes in the pyrazole‑3‑carboxylate series can alter physicochemical properties and downstream reactivity profiles to an extent that makes simple substitution unreliable . Changing the ester from methyl to ethyl raises LogP by ~0.4 units and increases the number of freely rotatable bonds from two to three, which affects solubility, crystal packing, and steric environment during subsequent transformations such as amidation or hydrazide formation . Removing the N‑methyl group introduces a hydrogen‑bond donor that can interfere with coupling chemistry and lower solubility in aprotic media . The quantitative evidence below demonstrates these meaningful differences.

Attribute
This Compound
Potential Mismatch if Substituted
Ester type
Methyl ester (lower lipophilicity, fewer rotatable bonds)
Ethyl ester increases LogP, adds conformational flexibility, may alter solubility and crystallization behavior
N-Substitution
N-Methyl (zero H-bond donors)
N-H analogue introduces a hydrogen-bond donor; may interfere in coupling reactions and reduce aprotic solubility

Quantitative Differentiation Table for Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate


Purity Consistency: 98 % (HPLC) vs. 95 % for the Ethyl Ester Analogue

The methyl ester is routinely supplied at a certified purity of 98 % (HPLC) , whereas the direct ethyl‑ester analogue (CAS 1227409-98-4) is listed by multiple vendors at 95 % purity . This 3-percentage‑point difference reduces the burden of by‑product carry‑over in multistep syntheses and lessens the need for additional purification before use.

Purity (HPLC)
Data to verify
98% (methyl) vs 95% (ethyl ester)
Higher certified purity may reduce purification effort
Vendor QC data; verify for critical steps
Organic synthesis Medicinal chemistry Procurement quality

Lipophilicity Control: LogP 0.41 vs. 0.80 for the Ethyl Ester

The calculated LogP of methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate is 0.41, approximately half the value of its ethyl‑ester congener (LogP = 0.80) . The lower lipophilicity translates into higher aqueous solubility and potentially more favourable absorption, distribution, metabolism, and excretion (ADME) parameters when the scaffold is advanced into lead optimisation.

Lipophilicity
Data to verify
LogP 0.41 vs 0.80 (ethyl)
Lower lipophilicity may support aqueous solubility
Calculated value; experimental confirmation recommended
Drug design Physicochemical profiling Solubility optimization

Absence of Hydrogen‑Bond Donor: Zero H‑Donors vs. One in the N‑H Analogue

Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate possesses zero hydrogen‑bond donors , whereas the corresponding N‑unsubstituted compound (CAS 684236-66-6) carries one N‑H donor . The absence of a donor eliminates competitive hydrogen bonding during amide‑bond formation or metal‑catalysed cross‑couplings and typically improves solubility in aprotic organic solvents (e.g., THF, DCM).

H-Bond Donors
Class-level inference
0 (N-methyl) vs 1 (N-H analogue)
Absence of H-donor may benefit aprotic coupling chemistry
Based on pyrazole class behavior
Crystallisation Coupling chemistry Solubility in aprotic solvents

Reduced Conformational Flexibility: Two Rotatable Bonds vs. Three in the Ethyl Ester

The target compound contains only two freely rotatable bonds (methyl ester and acetyl group), whereas the ethyl ester analogue contains three . This difference can facilitate crystallisation and reduce the entropic penalty upon binding to a biological target, an advantage when the scaffold is used to probe structure‑activity relationships.

Rotatable Bonds
Data to verify
2 (methyl) vs 3 (ethyl ester)
Fewer rotatable bonds may support crystallization
Crystallization likelihood context-dependent
Conformational pre‑organisation Crystallography Computational chemistry

Regiochemical Fidelity: Confirmed 5‑Acetyl Substitution Prevents Isomeric Ambiguity

The acetyl group at position 5 of the pyrazole ring (rather than position 3) has been definitively confirmed by ¹H/¹³C NMR and X‑ray crystallography on closely related N‑aryl analogues [1][2]. This unambiguous regiochemistry is critical for patent support and for ensuring that biological activity can be correctly attributed to a single molecular species, in contrast to isomeric mixtures that are common in less regiospecific pyrazole syntheses.

Regiochemistry
Reported
5-Acetyl confirmed by NMR/X-ray
Isomeric identity supports data reproducibility
See Obydennov et al. 2023
Regiochemistry NMR characterization Patent enablement

Bifunctional Reactivity: Simultaneous Presence of Electrophilic Ester and Nucleophile‑Accessible Acetyl Group

The compound provides two orthogonal reactive handles: a methyl ester at position 3 (amenable to hydrolysis, amidation, or hydrazide formation) and an acetyl group at position 5 (suitable for aldol condensations, oxime formation, or reduction) [1]. In contrast, 5-acetyl-1-methylpyrazole (CAS 137890-05-2) lacks the ester handle, and methyl 1-methyl-1H-pyrazole-3-carboxylate (CAS 17827-61-1) lacks the acetyl group, limiting each to a single diversification vector .

Reactive Handles
Reported
2 (ester + acetyl) vs 1 in mono‑functional analogs
Dual handles enable divergent library synthesis
Supports parallel SAR exploration
Heterocyclic chemistry Scaffold decoration Parallel synthesis

Procurement‑Oriented Application Scenarios for Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate


Medicinal Chemistry Lead Optimisation Requiring Low‑Lipophilicity, Bifunctional Cores

The methyl ester’s LogP of 0.41 makes it a preferred scaffold when medicinal chemists need to maintain low lipophilicity during hit expansion . Its dual ester and acetyl handles allow rapid SAR exploration through parallel amidation and oxime libraries, while the high 98 % purity minimises confounding biological assay artefacts [1].

Fragment‑Based Drug Discovery (FBDD) with Crystallographic Validation

With only two rotatable bonds and zero H‑bond donors, the compound is well suited for fragment soaking experiments. Crystallographers can expect a higher success rate of co‑crystallisation relative to more flexible analogues, and the confirmed 5‑acetyl regiochemistry ensures that electron‑density maps are interpretable without isomeric ambiguity .

Agrochemical Intermediate Production at Decagram Scale

The N‑methyl‑substituted pyrazole core is a privileged motif in acaricides and insecticides. The methyl ester form permits straightforward conversion to the corresponding carboxylic acid under mild basic hydrolysis, and its commercial availability in 98 % purity supports pilot‑scale synthesis of crop‑protection candidates without an upfront purification step [1].

Suzuki and Amidation Coupling Chemistries Requiring Absence of Acidic Protons

The absence of an N‑H proton eliminates a common source of side reactions in palladium‑catalysed cross‑couplings and CDI‑mediated amidations. Process chemists selecting this building block can avoid the protection/deprotection steps that would be mandatory for the N‑unsubstituted analogue, thereby shortening synthetic routes and improving overall yield .

Application
Selection Property
Validation Focus
Lead optimization (low lipophilicity cores)
Low calculated LogP, orthogonal ester and acetyl handles
Purity and lot-specific QC; experimental LogP confirmation
Fragment-based co-crystallization
Limited rotatable bonds, zero H-bond donors
Crystallization trial compatibility; regiochemical identity
Agrochemical intermediate scale‑up
Methyl ester convertible to acid; N‑methyl pyrazole motif
Hydrolysis efficiency; purity at scale
Pd‑catalyzed couplings and amidations
No acidic N–H proton
Side-product minimization; protection‑free workflow validation
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